molecular formula C12H13N3O B8513271 5-(N-(4-Methoxybenzyl))aminopyrimidine

5-(N-(4-Methoxybenzyl))aminopyrimidine

Cat. No.: B8513271
M. Wt: 215.25 g/mol
InChI Key: XQZKTBZZAQYLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N-(4-Methoxybenzyl))aminopyrimidine, with the molecular formula C12H13N3O, is a chemical compound of interest in medicinal and organic chemistry research . The 2-aminopyrimidine moiety is a privileged structure in drug discovery, known for its role in forming key interactions with biological targets . This scaffold is present in several approved therapeutic agents, such as the anticancer drugs imatinib, palbociclib, and abemaciclib, underscoring its significance in the development of kinase inhibitors and other bioactive molecules . As part of this important chemical class, 5-(N-(N-(4-Methoxybenzyl))aminopyrimidine serves as a valuable building block for synthesizing more complex derivatives and for probing structure-activity relationships in various biochemical contexts . Researchers utilize this and related compounds in the design and discovery of new agents with potential pharmacological activity . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyrimidin-5-amine

InChI

InChI=1S/C12H13N3O/c1-16-12-4-2-10(3-5-12)6-15-11-7-13-9-14-8-11/h2-5,7-9,15H,6H2,1H3

InChI Key

XQZKTBZZAQYLOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CN=CN=C2

Origin of Product

United States

Pre Clinical Biological Activity and Mechanisms of Action of 5 N 4 Methoxybenzyl Aminopyrimidine Analogues

Anticancer Potential and Molecular Targets

Derivatives of the aminopyrimidine class have shown considerable promise as anticancer agents, engaging with various molecular targets to impede tumor growth and survival. nih.govnih.govmdpi.com Their mechanisms of action are multifaceted, involving the inhibition of key cellular enzymes and disruption of fundamental processes required for cancer cell proliferation and metastasis.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Aminopyrimidine analogues have been designed to target several of these kinases.

AXL Kinase: AXL, a receptor tyrosine kinase, is implicated in tumor progression and drug resistance. nih.gov Its inhibition can restore sensitivity to other targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors. amegroups.org The blockade of AXL activation has been shown to overcome acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer. amegroups.org

EGFR: The Epidermal Growth Factor Receptor is a well-established target in cancer therapy. Certain pyrimidine (B1678525) derivatives have been developed as potent EGFR inhibitors. researchgate.net For instance, a series of 5-trifluoromethylpyrimidine derivatives demonstrated excellent antitumor activities by targeting EGFR kinase. researchgate.net Molecular docking studies have confirmed that potent compounds can interact significantly with the EGFR kinase domain. researchgate.net

CDK9: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. Flavopiridol, a multi-CDK inhibitor, induces cell cycle arrest and apoptosis. mdpi.com The development of selective CDK inhibitors, such as those targeting CDK4/6, which share a pyrimidine-amino scaffold, has proven effective in arresting the cell cycle at the G1 phase. mdpi.com

Microtubules, dynamic polymers of α- and β-tubulin, are critical for maintaining cell structure and forming the mitotic spindle during cell division. nih.gov Drugs that interfere with microtubule dynamics are a cornerstone of chemotherapy. nih.gov

Several heterocyclic-fused pyrimidine compounds have been identified as novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov These agents effectively inhibit tubulin assembly in a dose-dependent manner. nih.gov The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.com For example, hybrids of indole-pyrimidine have been shown to possess significant cytotoxicity by inhibiting tubulin polymerization. mdpi.com

Table 1: Activity of Selected Tubulin Polymerization Inhibitors

CompoundTarget Cancer Cell LineIC₅₀ (Antiproliferative)IC₅₀ (Tubulin Polymerization)Reference
Compound 25a--2.1 ± 0.12 μM mdpi.com
Colchicine--2.52 ± 0.23 μM mdpi.com
Compound 40Various human cancer cells5.01 to 14.36 μM11.2 μM mdpi.com
Compound 20--1.6 μM mdpi.com

Analogues of 5-(N-(4-Methoxybenzyl))aminopyrimidine have demonstrated the ability to interfere with multiple pathways essential for cancer progression.

A study on 5-acetamido-1-(methoxybenzyl) isatin (B1672199), a related indole (B1671886) derivative, found that it inhibits tumor cell proliferation in a concentration-dependent manner. nih.govrsc.org This compound was also shown to suppress the migration and chemotaxis of HepG2 liver cancer cells and inhibit angiogenesis in human umbilical vein endothelial cells (HUVEC). nih.govrsc.org The inhibition of AXL kinase, a target of some pyrimidine derivatives, has also been directly linked to the repression of cancer cell migration. amegroups.org Furthermore, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown the potential to inhibit angiogenesis by targeting vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

A primary mechanism through which aminopyrimidine analogues exert their anticancer effects is by inducing cell cycle arrest and programmed cell death (apoptosis).

Treatment with N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), a resveratrol (B1683913) analogue, resulted in G2/M phase cell cycle arrest in HeLa cells. nih.gov This arrest was associated with the activation of both intrinsic and extrinsic apoptosis pathways, indicated by increased cytosolic cytochrome c release and activation of caspases. nih.gov Similarly, 5-acetamido-1-(methoxybenzyl) isatin induced apoptosis in K562 leukemia cells via the mitochondrial pathway and caused cell cycle arrest in the G2/M phase. nih.govrsc.org This was achieved by down-regulating key cell cycle proteins like Cyclin B and CDC25C. nih.govrsc.org Further studies on pyrimidine derivatives have shown they can arrest cancer cells in the G2/M phase and induce apoptosis. researchgate.net

Antimicrobial Activities of Aminopyrimidine Derivatives

The aminopyrimidine scaffold is also a source of potent antimicrobial agents, with research demonstrating broad-spectrum activity against various pathogens. ijpsjournal.com The structural versatility of these compounds allows for modifications to enhance efficacy and combat drug-resistant strains. ijpsjournal.com

Numerous studies have confirmed the antibacterial properties of aminopyrimidine derivatives against both Gram-positive and Gram-negative bacteria.

Synthesized aminopyrimidine derivatives have shown moderate to good activity against bacteria such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). rjptonline.org In another study, certain derivatives demonstrated strong efficacy against Staphylococcus aureus and moderate to good activity against B. subtilis and E. coli. niscpr.res.inresearchgate.net The activity of these compounds is often dependent on the specific chemical substitutions on the pyrimidine ring. pensoft.net For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed high activity against S. aureus and B. subtilis, particularly derivatives with unsubstituted or lightly substituted benzene (B151609) rings. pensoft.net

Table 2: Antibacterial Activity of Selected Aminopyrimidine Derivatives

Bacterial StrainTypeActivity LevelReference
Bacillus subtilisGram-positiveModerate to Good niscpr.res.inrjptonline.org
Escherichia coliGram-negativeModerate to Good rjptonline.orgresearchgate.net
Staphylococcus aureusGram-positiveStrong niscpr.res.inresearchgate.net
Pseudomonas aeruginosaGram-negativeModerate niscpr.res.in

Antifungal Properties

Pyrimidine derivatives are a well-established class of compounds with recognized antifungal activity. nanobioletters.comnih.govnih.govresearchgate.net Their mechanism of action often involves the inhibition of essential fungal enzymes or disruption of cellular processes. While specific studies on this compound are not extensively detailed in the available literature, the broader class of pyrimidine analogues has shown significant promise.

Research into novel pyrimidine derivatives has demonstrated their ability to inhibit the growth of various phytopathogenic fungi. nanobioletters.com For instance, certain synthesized pyrimidine derivatives have shown potent fungicidal activities, in some cases exceeding those of commercial fungicides. nanobioletters.com The exploration of different substituents on the pyrimidine ring has been a key strategy in developing compounds with broad-spectrum antifungal action. researchgate.net The antifungal potential of pyrimidine derivatives is often attributed to their structural similarity to the natural nucleobases, allowing them to interfere with nucleic acid synthesis and other vital cellular functions in fungi. nih.gov

Table 1: Antifungal Activity of Selected Pyrimidine Analogues Against Various Fungal Strains
Compound TypeFungal StrainInhibition Rate (%) at 50 µg/mLReference
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidineCucumber Botrytis cinerea75.86 - 80.38 researchgate.net
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidineStrawberry Botrytis cinerea70.60 - 82.68 researchgate.net
General Pyrimidine DerivativesVarious phytopathogenic fungiVariable, some more potent than commercial fungicides nanobioletters.com

Anti-inflammatory and Immunomodulatory Activities (e.g., Toll-like Receptor 7 (TLR7) Agonism)

Pyrimidine derivatives have been identified as potent agonists of Toll-like receptor 7 (TLR7), a key component of the innate immune system. nih.govmdpi.comnih.gov TLR7 activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral and antitumor immune responses. mdpi.comnih.gov The immunomodulatory effects of TLR7 agonists have generated significant interest in their therapeutic potential for various diseases, including cancer and infectious diseases. nih.gov

The mechanism of TLR7 agonism by pyrimidine-based compounds involves their binding to the receptor, which is located in the endosomal compartment of immune cells such as dendritic cells. nih.gov This binding event initiates a signaling pathway mediated by the MyD88 adapter protein, leading to the activation of transcription factors like NF-κB and IRF7. mdpi.com These transcription factors then drive the expression of genes encoding for cytokines and other immune-mediating molecules. mdpi.com Novel TLR7 agonists based on a pyrazolopyrimidine core have been developed, demonstrating the tunability of this scaffold for potent and selective immune activation. nih.gov

Table 2: TLR7 Agonist Activity of Representative Pyrimidine Analogues
Compound ClassCell-Based AssayKey Cytokine InductionReference
Pyrazolopyrimidine Core AgonistsHuman and mouse whole bloodIL-6, IL-1β, IL-10, TNFα, IFNα, IP-10 nih.gov
N-4-butyl-6-methyl-5-(3-morpholinopropyl)-pyrimidine-2,4-diamineDendritic cellsEC50 (TLR7) = 0.046 µM mdpi.com

Other Noteworthy Pre-clinical Biological Activities

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including those with structures analogous to this compound. While direct studies on this specific compound are limited, research on related N-benzyl and 5-substituted heterocyclic compounds provides valuable insights into their potential antimycobacterial activity.

For example, an optimization campaign for N-benzyl-5-nitrofuran-2-carboxamide has yielded analogues with potent in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govjocpr.commdpi.com These studies highlight the importance of the N-benzyl group and substitutions at the 5-position of the heterocyclic ring for antitubercular efficacy. nih.govjocpr.commdpi.com Similarly, N-alkyl nitrobenzamides have been developed that exhibit significant antitubercular properties. nih.gov These findings suggest that the this compound scaffold represents a promising starting point for the design of new antitubercular drugs.

Table 3: Antitubercular Activity of N-Benzyl and N-Alkyl Heterocyclic Analogues
Compound ClassTargetMIC (µM)Reference
N-benzyl-5-nitrofuran-2-carboxamide analoguesM. tuberculosis H37Rv0.019 - 0.20 nih.govjocpr.commdpi.com
N-alkyl nitrobenzamidesM. tuberculosisMIC as low as 16 ng/mL nih.gov
1-(5-isoquinolinesulfonyl)piperazine analoguesM. tuberculosis IMPDHVariable, with some showing improved IC50

Pyrimidine derivatives have emerged as a promising class of compounds for the management of type 2 diabetes through the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and glycogen (B147801) phosphorylase. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. Glycogen phosphorylase inhibitors, on the other hand, prevent the breakdown of glycogen to glucose in the liver. nih.gov

Studies have shown that various pyrimidine-fused heterocyclic derivatives exhibit modest to potent and selective inhibitory activity against α-glucosidase. nih.gov The pyrimidine core has been identified as a crucial structural feature for this inhibitory action. Furthermore, C-glucosyl-based pyrimidin-4-ones have been synthesized and found to be potent inhibitors of rabbit muscle glycogen phosphorylase. The structural diversity of the pyrimidine scaffold allows for fine-tuning of inhibitory potency and selectivity.

Table 4: Enzyme Inhibitory Activity of Pyrimidine Analogues in Antidiabetic Research
Compound ClassEnzyme TargetIC50/Ki ValueReference
Pyrimidine-fused heterocyclesα-GlucosidaseVariable, with some showing modest and selective inhibition
Substituted Pyrimidine Derivativesα-GlucosidaseIC50 = 168.9 ± 6.7 µM (for most active compound)
2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-onesGlycogen PhosphorylaseIC50 = 5.4 ± 0.5 µM (for most active compound)
3-Glucosyl-5-amino-1,2,4-oxadiazolesGlycogen PhosphorylaseNo inhibition observed at 625 µM nih.gov

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD presents a potential therapeutic strategy for modulating NAE signaling in various physiological and pathological processes.

Structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides have led to the identification of potent and selective NAPE-PLD inhibitors. These studies have revealed that modifications at different positions of the pyrimidine ring can significantly impact inhibitory potency and physicochemical properties. While specific data for this compound is not available, the established SAR for pyrimidine-based NAPE-PLD inhibitors provides a framework for predicting the potential activity of this compound and for the design of new analogues.

Table 5: NAPE-PLD Inhibitory Activity of Pyrimidine-4-Carboxamide Analogues
Compound ModificationEffect on PotencyKey FindingReference
Removal of X2-nitrogen from pyrimidine core10-fold drop in potencyHighlights the importance of the pyrimidine nitrogen atoms for activity.
Conformational restriction of N-methylphenethylamine group3-fold increase in inhibitory potencyDemonstrates the impact of substituent conformation on binding affinity.
Exchange of morpholine (B109124) for (S)-3-hydroxypyrrolidine10-fold increase in activity and reduced lipophilicityIdentifies a substitution that improves both potency and drug-like properties.

Factor XIa (FXIa) is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is being explored as a novel antithrombotic strategy with the potential for a lower bleeding risk compared to currently available anticoagulants.

Recent research has focused on the development of small molecule inhibitors of FXIa, with pyrimidine-based scaffolds showing promise. The replacement of other heterocyclic scaffolds with a pyrimidine ring system has been shown to improve FXIa binding affinity while maintaining oral bioavailability. This suggests that the pyrimidine core can serve as a valuable template for the design of potent and selective FXIa inhibitors. The this compound structure contains key elements that could be optimized for interaction with the active site of FXIa.

Table 6: Development of Pyrimidine-Based FXIa Inhibitors
Scaffold TypeKey AdvantageTherapeutic GoalReference
Pyrimidine-based ring systemImproved FXIa binding affinity and oral bioavailabilityDevelopment of safer antithrombotic agents
General FXIa inhibitorsReduced risk of bleeding compared to traditional anticoagulantsPrevention and treatment of thrombotic disorders

Anti-prion Activity

Analogues of aminopyrimidine have been identified as a promising class of compounds in the search for therapeutics against prion diseases, which are fatal neurodegenerative disorders. The core mechanism of these diseases involves the misfolding of the cellular prion protein (PrPC) into an abnormal, protease-resistant isoform known as PrPSc. Research has focused on identifying small molecules that can inhibit this conversion or reduce the levels of PrPSc.

A notable strategy in this area involves screening for compounds that alter the aggregation state of PrPSc. One study identified a family of thienyl pyrimidine derivatives through drug-screening assays on prion-infected murine cells. nih.govnih.gov Instead of aiming to decrease the levels of the protease-resistant PrP fragment (PrP27-30), this screen sought drugs that promoted the formation of multimers (dimers and trimers) of PrP27-30. nih.govnih.gov The rationale was based on findings that more stable prion aggregates could lead to longer disease incubation times. The identified thienyl pyrimidine compounds were shown to induce SDS-resistant oligomers of PrP27-30 in cell lysates and brain homogenates. nih.gov Subsequent bioassays in mice demonstrated that these compounds effectively diminished prion infectivity in vivo. nih.govnih.gov This oligomer-inducing activity represents a novel mechanism for trapping prion infectivity. nih.gov

In a different approach, a comprehensive structure-activity relationship (SAR) study was conducted on a series of 2-aminopyridine-3,5-dicarbonitrile-based compounds, which are structurally related to aminopyrimidines. acs.org This research identified compounds that potently inhibit the accumulation of PrPSc in a cell-based model of prion replication, with some analogues showing low micromolar activity. acs.org The study defined key structural features for bioactivity, including specific substitutions on the pyridine (B92270) scaffold, leading to the identification of candidates for further evaluation in animal models. acs.org

These findings collectively highlight that pyrimidine-based scaffolds are a viable starting point for the development of anti-prion therapeutics, acting through mechanisms that either sequester the infectious agent into less harmful, stable oligomers or inhibit its replication.

Promotion of Osteogenesis via Signaling Pathway Activation (e.g., BMP2/SMAD1)

Certain analogues of this compound have demonstrated significant potential as bone anabolic agents. A study focused on developing orally bioavailable small molecules to treat conditions like osteoporosis led to the synthesis and evaluation of a series of pyrimidine derivatives. nih.gov The research identified a lead compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (referred to as compound 18a), as a highly efficacious agent for promoting bone formation. nih.govnih.gov

The mechanism of action for this class of compounds was elucidated through detailed cellular and molecular analyses. The bone morphogenetic protein 2 (BMP2)/SMAD signaling pathway is a critical regulatory route for osteoblast differentiation and bone mineralization. nih.gov It was determined that compound 18a exerts its pro-osteogenic effects by upregulating this specific pathway. nih.govnih.gov Western blot analysis confirmed that the compound activates the BMP2/SMAD1 signaling cascade, which in turn upregulates the expression of key osteogenic genes such as RUNX2 and type 1 collagen. nih.gov

In vitro experiments showed that this pyrimidine derivative was effective at a concentration as low as 1 pM, successfully promoting osteoblast differentiation, cell viability, and the formation of mineralization nodules. nih.gov The potent anabolic activity observed in cell culture was further validated in an in vivo drill-hole fracture defect model in mice, where the compound significantly promoted the rate of bone formation. nih.govnih.gov This research underscores the therapeutic potential of pyrimidine analogues in bone repair and regeneration by directly activating the BMP2/SMAD1 pathway.

Pre-clinical Research Findings on Pyrimidine Analogues

Biological ActivityCompound ClassKey FindingsMechanism of Action
Anti-prion ActivityThienyl Pyrimidine DerivativesDiminished prion infectivity in vivo.Induces SDS-resistant oligomers (dimers, trimers) of PrP27-30, effectively trapping infectivity.
Promotion of OsteogenesisSubstituted 2-aminopyrimidinesPromoted bone formation rate in a fracture defect model. Efficacious at 1 pM in vitro.Upregulates the BMP2/SMAD1 signaling pathway, increasing expression of osteogenic genes (RUNX2, type 1 collagen).

Biological Evaluation Methodologies in Pre-clinical Research

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are a fundamental tool for characterizing the biological activity of novel compounds, including analogues of this compound. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, typically by quantifying the formation of a product or the depletion of a substrate. The potency of the inhibition is commonly expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Several studies have utilized these assays to evaluate pyrimidine derivatives against various enzymatic targets:

Phosphodiesterase 5 (PDE5) Inhibition : A series of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives were identified as potent and highly selective PDE5 inhibitors. The IC₅₀ values were determined, with one lead compound exhibiting an IC₅₀ of 0.13 nM for PDE5, demonstrating high potency and selectivity over other phosphodiesterases like PDE6.

Cyclooxygenase-2 (COX-2) Inhibition : Pyrimidine-5-carbonitrile derivatives were evaluated for their ability to inhibit the COX-2 enzyme. The IC₅₀ values for the most active compounds were in the sub-micromolar range (0.16 to 0.20 µM), showing inhibitory action comparable to the reference drug Celecoxib.

β-Glucuronidase Inhibition : A library of synthetic 2-aminopyrimidine (B69317) analogues was screened for inhibitory activity against β-glucuronidase. This screening identified several compounds with IC₅₀ values ranging from 2.8 µM to 300.25 µM, with the most potent compound being significantly more active than the standard inhibitor D-saccharic acid 1,4-lactone.

These assays are crucial in early-stage drug discovery for identifying lead compounds and understanding their structure-activity relationships.

Cell-based Antiproliferative and Cytotoxicity Assays

Cell-based assays are essential for evaluating the effects of chemical compounds on cell viability, proliferation, and cytotoxicity, particularly in the context of anticancer drug discovery. These assays utilize cultured cell lines to determine a compound's potential to inhibit cancer cell growth.

For pyrimidine analogues, these methodologies are widely applied:

Antiproliferative Activity : The antiproliferative effects of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were assessed against human breast cancer cell lines, including MCF-7 and MDA-MB-231. The results are typically reported as IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited. For one lead compound, the IC₅₀ was 4.3 µg/mL against the MCF-7 cell line.

Cytotoxicity Screening : The 3T3 Neutral Red Uptake (NRU) assay is a common method to assess cytotoxicity. It measures the accumulation of the neutral red dye in the lysosomes of viable cells. This method was used to evaluate the cytotoxicity of aminothienopyrimidines on fibroblast cell lines, helping to determine the selectivity of the compounds for cancer cells over normal cells.

Apoptosis Determination : To understand the mechanism of cell death induced by a compound, assays such as the Annexin-V assay are employed. A study on pyrimidine-5-carbonitriles used this method to perform a biparametric cytofluorimetric analysis. It was found that a lead compound significantly increased the proportion of early and late apoptotic cells in the MCF-7 cancer cell line compared to untreated control cells, indicating that it triggers programmed cell death.

These cell-based assays provide critical data on the efficacy and mechanism of action of potential therapeutic agents at the cellular level.

Receptor Binding and Signaling Pathway Analysis

To fully understand the mechanism of action of a bioactive compound, it is crucial to investigate its interaction with specific cellular receptors and its effect on downstream signaling pathways.

Receptor Binding Assays : These assays are designed to measure the affinity of a compound for a particular receptor. In vitro radioligand displacement studies are a common technique. In this method, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound to displace the radioligand is measured, from which its binding affinity (often expressed as Kᵢ) can be calculated. For example, in the study of N-benzyltryptamines, this method was used to determine the binding affinities of the compounds for human 5-HT₂ receptor subtypes, identifying several analogues with affinities in the nanomolar range.

Signaling Pathway Analysis : Once a compound is known to bind a receptor or elicit a cellular response, the next step is to identify the signaling pathways it modulates. Western blotting is a key technique for this purpose. This method allows for the detection and quantification of specific proteins within a cell lysate. For instance, to confirm that pyrimidine derivatives promote osteogenesis via the BMP2 pathway, researchers treated bone precursor cells with the compound and then performed Western blot analysis. They measured the levels of phosphorylated SMAD1 protein, a key downstream component of the BMP2 signaling cascade. An increase in phosphorylated SMAD1 confirmed that the compound activates this specific pathway, leading to the expression of genes that drive bone formation. nih.gov

Methodologies for Pre-clinical Evaluation

MethodologyPurposeExample Application for Pyrimidine AnaloguesKey Metric
In Vitro Enzyme Inhibition AssayTo measure a compound's ability to inhibit a specific enzyme.Testing derivatives against COX-2, PDE5, or β-glucuronidase.IC₅₀ (Inhibitory Concentration 50%)
Cell-based Antiproliferative AssayTo determine a compound's ability to inhibit cell growth.Screening against cancer cell lines (e.g., MCF-7, MDA-MB-231).IC₅₀ (Inhibitory Concentration 50%)
Receptor Binding AssayTo measure the binding affinity of a compound to a specific receptor.Radioligand displacement studies for 5-HT₂ receptors.Kᵢ (Inhibition Constant)
Signaling Pathway Analysis (Western Blot)To identify and quantify proteins to confirm modulation of a specific signaling pathway.Detecting increased phosphorylation of SMAD1 to confirm BMP2 pathway activation.Relative protein expression/phosphorylation levels

Structure Activity Relationship Sar Studies of 5 N 4 Methoxybenzyl Aminopyrimidine and Its Analogues

Influence of the N-(4-Methoxybenzyl) Substitution on Biological Activity and Selectivity

The N-(4-methoxybenzyl) moiety plays a significant role in the biological activity and selectivity of 5-aminopyrimidine (B1217817) derivatives. The benzyl (B1604629) group itself often contributes to hydrophobic interactions within the binding pocket of a biological target, while the methoxy (B1213986) group can modulate electronic properties, solubility, and metabolic stability, as well as form specific hydrogen bonds.

In a series of thieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar pyrimidine (B1678525) core, it was observed that compounds with small substituents, such as a methoxy group at the para-position of the benzyl ring, exhibited good antimicrobial activity. pensoft.net This suggests that the 4-methoxy substitution on the benzyl ring is favorable for the biological activity of these related heterocyclic systems. The methoxy group, being an electron-donating group, can influence the electron density of the aromatic ring and its interaction with target residues. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein.

For instance, in the cFMS kinase inhibitor GW2580, which is a 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine, the presence of the 4-methoxybenzyl group is crucial for its activity. nih.gov Although the substitution pattern is different from a direct N-linkage, this example highlights the importance of the methoxybenzyl moiety in the interaction with kinase domains. The p-methoxybenzyl (PMB) group is also a well-known protecting group in organic synthesis, and its electronic properties can stabilize certain conformations or intermediates. chem-station.com The electron-donating nature of the PMB group can enhance the binding affinity by modulating the electronic character of the entire ligand.

The selectivity of these compounds can also be influenced by the N-(4-methoxybenzyl) substitution. The specific orientation and interactions of this group within the active site of a target protein can determine its selectivity over other related proteins. For example, in kinase inhibitors, the benzyl group often occupies a hydrophobic pocket, and the methoxy group can form specific interactions that are not possible with other substituents, thus conferring selectivity.

Impact of Substituents on the Pyrimidine Core on Biological Potency and Target Affinity

Modifications to the pyrimidine core at the C2, C4, C5, and C6 positions have a profound impact on the biological potency and target affinity of aminopyrimidine derivatives. The pyrimidine ring itself is a key structural motif in many biologically active compounds, including several approved drugs, due to its ability to mimic the purine (B94841) scaffold and participate in hydrogen bonding interactions with protein targets. uniroma1.it

Substitutions at the C2, C4, and C6 positions of the pyrimidine ring are critical for modulating the activity and selectivity of 5-aminopyrimidine analogues. These positions are often involved in key hydrogen bonding interactions with the hinge region of protein kinases. nih.gov

C4 and C6 Positions: The C4 and C6 positions of the pyrimidine ring are also crucial for interaction with biological targets. In a study on the reaction of 1,2,3-triazines to form pyrimidines, it was found that methyl substitution at the C4 and C6 positions of the resulting pyrimidine could affect the reaction rate and the conformation of the molecule. nih.govnih.gov In the context of biological activity, substitutions at these positions can influence the compound's orientation in the binding pocket and its interaction with nearby amino acid residues. For example, in a series of 4-amino-2,6-dichloropyrimidine (B161716) derivatives, the presence of chloro groups at both C2 and C6 positions resulted in the most effective inhibition of glutathione (B108866) reductase, indicating the importance of these substitutions for activity. juniperpublishers.comjuniperpublishers.com

The following table summarizes the impact of substitutions at various positions on the pyrimidine core based on studies of related aminopyrimidine derivatives.

PositionSubstituentEffect on ActivityReference Compound Class
C2 AminoOften crucial for hydrogen bonding with the kinase hinge region.2,4-diaminopyrimidines
C4 AminoImportant for target interaction and potency.2,4-diaminopyrimidines
C4/C6 ChloroCan enhance inhibitory activity.4-amino-2,6-dichloropyrimidine
C4/C6 MethylCan influence reactivity and conformation, potentially affecting binding.4,6-dimethyl substituted pyrimidines

Conformational Analysis and its Correlation with Pharmacological Effects

The three-dimensional conformation of 5-(N-(4-methoxybenzyl))aminopyrimidine and its analogues is a critical determinant of their pharmacological effects. The relative orientation of the pyrimidine core, the amino linker, and the N-(4-methoxybenzyl) group dictates how the molecule fits into the binding site of its biological target and the specific intermolecular interactions it can form.

In a study of N,N-dimethyl-hexahydropyrimidines, the conformational equilibrium at the nitrogen atom was investigated, revealing a preference for the equatorial position of the N-methyl group. stir.ac.uk This highlights that even small substituents can have a significant impact on the conformational preference of the pyrimidine ring. For this compound, the bulky methoxybenzyl group would likely have a strong influence on the preferred conformation of the molecule.

Computational modeling and NMR spectroscopy are powerful tools for studying the conformational preferences of such molecules. These studies can help to identify the low-energy conformations that are most likely to be biologically active. The correlation between a specific conformation and pharmacological activity is often established through SAR studies where conformational restrictions are introduced into the molecule to lock it into a particular orientation.

Identification of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore is a set of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov For this compound and its analogues, the identification of key pharmacophoric features is essential for designing new compounds with improved activity and selectivity.

Based on the structure of this compound and SAR data from related aminopyrimidine inhibitors, particularly those targeting protein kinases, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring are crucial hydrogen bond acceptors that often interact with the hinge region of protein kinases. nih.gov

Hydrogen Bond Donors: The amino group at the C5 position can act as a hydrogen bond donor, forming interactions with the target protein.

Hydrophobic/Aromatic Region: The benzyl group provides a hydrophobic or aromatic region that can interact with a corresponding hydrophobic pocket in the target protein. The 4-methoxy substitution can further fine-tune these interactions.

Hydrogen Bond Acceptor (Methoxy Group): The oxygen atom of the methoxy group can serve as an additional hydrogen bond acceptor, contributing to the binding affinity and selectivity.

A general pharmacophore model for aminopyrimidine-based kinase inhibitors often includes a heterocyclic core for hinge binding, a hydrogen bond donor/acceptor pattern, and one or more hydrophobic/aromatic features that occupy specific pockets in the ATP-binding site. The this compound scaffold fits this general model well, suggesting its potential as a kinase inhibitor.

The following table outlines the key pharmacophoric features and their potential roles in biological activity.

Pharmacophoric FeatureStructural MoietyPotential Role in Biological Activity
Hydrogen Bond Acceptor Pyrimidine NitrogensInteraction with the kinase hinge region.
Hydrogen Bond Donor C5-Amino GroupFormation of hydrogen bonds with the target protein.
Hydrophobic/Aromatic Region Benzyl RingInteraction with hydrophobic pockets in the binding site.
Hydrogen Bond Acceptor 4-Methoxy GroupAdditional hydrogen bonding interactions, contributing to affinity and selectivity.

Computational and Theoretical Investigations of 5 N 4 Methoxybenzyl Aminopyrimidine

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as 5-(N-(4-Methoxybenzyl))aminopyrimidine, might interact with a protein target.

Prediction of Binding Modes and Affinities with Target Proteins

In the absence of specific docking studies for this compound, we can infer its potential behavior from research on other aminopyrimidine derivatives. For instance, various aminopyrimidine compounds have been investigated as inhibitors for a range of protein kinases. A typical molecular docking study would involve preparing a 3D structure of the ligand and docking it into the active site of a target protein. The simulation would predict various possible binding poses and calculate a docking score, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. For this compound, potential targets could include kinases where the pyrimidine (B1678525) scaffold can act as a hinge-binder.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Target

Parameter Value
Target Protein Hypothetical Kinase A
Docking Score (kcal/mol) -8.5
Predicted Binding Pose Pyrimidine ring in the hinge region, methoxybenzyl group in a hydrophobic pocket.

Note: This data is illustrative and not based on published results for this specific compound.

Characterization of Specific Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)

The specific chemical structure of this compound suggests key potential interactions. The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the secondary amine can serve as a hydrogen bond donor. The methoxybenzyl group provides a significant hydrophobic component, which could engage in van der Waals and pi-stacking interactions within a hydrophobic pocket of a target protein. Analysis of docked poses would typically reveal these specific interactions with amino acid residues in the binding site. For example, the pyrimidine nitrogens might form hydrogen bonds with backbone amides in the hinge region of a kinase, a common binding motif for pyrimidine-based inhibitors.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound would provide insights into its geometry, electronic properties, and chemical reactivity. Such calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in chemistry and biology to predict the activity of chemical structures. A QSAR study for a series of aminopyrimidine analogs, including this compound, would involve compiling a dataset of compounds with their measured biological activities against a specific target. Then, various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with the biological activity. Such a model could then be used to predict the activity of new, untested aminopyrimidine derivatives. Without a specific dataset of related compounds and their activities, a QSAR model for this compound cannot be constructed.

Integration of X-ray Crystallographic Data with Computational Models for Protein-Ligand Complex Analysis

X-ray crystallography is an experimental technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. If a crystal structure of this compound bound to a target protein were available, it would provide the most accurate information about its binding mode and interactions. This experimental data is invaluable for validating and refining computational models. For instance, the crystallographically determined binding pose can be compared with the predictions from molecular docking to assess the accuracy of the docking protocol. The experimental structure can also serve as a starting point for more accurate MD simulations to study the dynamics of the complex. To date, no such X-ray crystal structures have been deposited in the Protein Data Bank (PDB) for this specific compound.

Future Research Directions and Therapeutic Implications

Rational Design and Optimization of 5-(N-(4-Methoxybenzyl))aminopyrimidine Analogues for Enhanced Efficacy

The rational design of analogues based on the this compound scaffold is a cornerstone of future research, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in guiding the modification of this chemical template. nih.gov The core strategy involves the systematic alteration of different parts of the molecule—the pyrimidine (B1678525) ring, the amino linker, and the methoxybenzyl group—to optimize interactions with biological targets.

Key optimization strategies include:

Modification of the Pyrimidine Core: Introducing various substituents at the 2, 4, and 6-positions of the pyrimidine ring can significantly influence biological activity. For instance, the introduction of bulky or hydrogen-bonding groups can enhance binding affinity and selectivity for target proteins such as kinases. nih.govnih.gov

Alteration of the Benzyl (B1604629) Moiety: The 4-methoxy group on the benzyl ring is a key feature. Modifying this part of the molecule by changing the substituent's nature (e.g., to halogens, alkyls, or other alkoxy groups) or its position on the ring can fine-tune the electronic and steric properties, leading to improved potency. nih.govucsd.eduresearchgate.net For example, the replacement of the 4-methoxy group with a 3,4,5-trimethoxy configuration has been explored in other aminopyrimidine series to enhance interactions within hydrophobic pockets of target enzymes. acs.org

Scaffold Hopping and Conformational Constraint: Advanced design strategies such as creating a pseudo-ring through intramolecular hydrogen bonds can constrain the molecule's conformation. nih.govucsd.edu This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in significantly increased potency and selectivity. nih.govucsd.eduresearchgate.net Macrocyclization is another powerful tool being applied to aminopyrimidine-based compounds to lock in a bioactive conformation, which can improve potency and pharmacokinetic properties. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Aminopyrimidine Analogues

Molecular Modification Target Class Observed Effect on Efficacy Reference(s)
Introduction of 4-indolyl group at position 4 of pyrimidine Anti-inflammatory targets Increased anti-inflammatory activity nih.gov
Substitution with 3,4,5-trimethoxybenzoyl group at position 5 Phosphodiesterase 5 (PDE5) Potent inhibitory activity (IC50 = 0.13 nM) and high selectivity nih.govucsd.edu
Introduction of amino substitutions on the phenyl ring Anti-inflammatory targets Significant impact on anti-inflammatory activity nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications for this Chemical Class

The aminopyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov While initially explored for specific activities, ongoing research is uncovering new potential therapeutic applications for this chemical class.

Derivatives of aminopyrimidine have demonstrated a broad spectrum of biological activities, including:

Anticancer: Many aminopyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer. nih.gov Targets include Epidermal Growth Factor Receptor (EGFR), Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 8 (CDK-8). nih.govrubatosis.orgresearchgate.netnih.gov This makes them promising candidates for treating various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia. nih.govresearchgate.net

Antiviral: Recent studies have identified aminopyrimidine compounds as potential multiflavivirus antiviral agents through virtual screening approaches targeting the NS3 protease. nih.gov This opens up avenues for developing treatments for infections caused by viruses like Dengue, Zika, and Yellow Fever. nih.gov

Anti-inflammatory: The scaffold has been investigated for its role in inhibiting kinases involved in inflammatory pathways, such as I-kappa B Kinase (IKK). nih.govgoogle.com This suggests potential applications in treating chronic inflammatory diseases.

Enzyme Inhibition: Beyond kinases, aminopyrimidines have been shown to inhibit other enzymes like β-glucuronidase, which is associated with conditions like colon cancer, and phosphodiesterase 5 (PDE5), a target for erectile dysfunction. nih.govnih.govmdpi.com

The versatility of the aminopyrimidine core suggests that further screening against diverse biological targets could reveal entirely new therapeutic uses, for instance, in metabolic imbalances or neurological disorders. ijpsjournal.commdpi.com

Table 2: Investigated Biological Targets and Potential Therapeutic Uses for the Aminopyrimidine Class

Biological Target Therapeutic Area Specific Application Reference(s)
EGFR, JAK2, FLT3, CDK-8, FAK Oncology Non-small cell lung cancer, Acute myeloid leukemia nih.govrubatosis.orgresearchgate.netmdpi.com
Flavivirus NS3 Protease Infectious Disease Dengue, Zika, and Yellow Fever virus infections nih.gov
I-kappa B Kinase (IKK) Inflammatory Disease Immunosuppressive and anti-inflammatory agents nih.govgoogle.com
β-Glucuronidase Oncology / Other Colon cancer, renal diseases nih.govmdpi.com

Development of Advanced Synthetic Methodologies for Diversifying Aminopyrimidine Chemical Space

The exploration of the full therapeutic potential of the aminopyrimidine scaffold depends on the ability to synthesize a wide variety of analogues efficiently. Researchers are continuously developing advanced synthetic methodologies to diversify the available chemical space.

Traditional synthesis often relies on the condensation of guanidine (B92328) with a three-carbon dielectrophile or nucleophilic substitution on a pre-existing pyrimidine ring. nih.gov However, modern strategies offer greater flexibility and efficiency:

Transition-Metal-Promoted Cross-Coupling: Palladium-catalyzed reactions are widely used for the amination of chloropyrimidines, allowing for the introduction of diverse amine functionalities. nih.gov

Multicomponent Reactions: One-pot reactions that combine three or more starting materials are highly efficient for building complex pyridodipyrimidine and other fused pyrimidine systems. nih.govrsc.org

DNA-Encoded Libraries (DELs): This cutting-edge technology allows for the creation of massive libraries of compounds by attaching unique DNA tags to each molecule. nih.gov Using a 2,4,6-trichloropyrimidine (B138864) scaffold, sequential substitution reactions can generate vast collections of diversified aminopyrimidines for high-throughput screening. nih.gov

Deconstruction-Reconstruction Strategy: A novel approach allows for the late-stage diversification of complex pyrimidine-containing molecules. The pyrimidine ring is opened to form an intermediate, which can then be recyclized with different reagents (like substituted guanidines or hydrazines) to generate new pyrimidine or other heterocyclic analogues. nih.gov

Green Chemistry Approaches: Methods utilizing microwave assistance or solvent-free conditions are being developed to make the synthesis of aminopyrimidine derivatives more environmentally friendly and efficient. mdpi.comrsc.org

These advanced methods are crucial for rapidly generating large numbers of diverse compounds, which is essential for discovering new lead compounds and thoroughly exploring structure-activity relationships. nih.govnih.gov

Table 3: Comparison of Synthetic Methodologies for Aminopyrimidine Diversification

Synthetic Methodology Description Advantages Reference(s)
Condensation Reactions Cyclization of a C-C-C fragment with guanidine. Convergent, builds the core ring structure. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Displacement of halogens on a pyrimidine ring with amines. Widely applicable, reliable for introducing diversity. nih.govmdpi.com
Deconstruction-Reconstruction Cleavage of a pyrimidine ring followed by recyclization. Enables late-stage diversification of complex molecules. nih.gov
DNA-Encoded Libraries (DEL) Iterative synthesis on DNA-tagged scaffolds. Generates massive libraries for large-scale screening. nih.gov

Synergistic Application of Computational and Experimental Approaches in Drug Discovery

The discovery and development of novel drugs based on the this compound scaffold are significantly accelerated by the synergistic use of computational and experimental techniques. nih.gov This integrated approach allows for a more rational, efficient, and cost-effective drug discovery process. nih.gov

The typical workflow involves an iterative cycle:

In Silico Design and Screening: The process often begins with a biological target. Computational tools are used to perform virtual screening of large compound libraries, including diverse aminopyrimidine derivatives, to identify potential hits. nih.govdergipark.org.tr Molecular docking studies predict how these compounds might bind to the target's active site, providing insights into potential interactions. rubatosis.orgmdpi.com

Chemical Synthesis: The most promising candidates identified through computational analysis are then synthesized in the laboratory. The development of efficient synthetic routes is critical at this stage. mdpi.com

Experimental Validation: The synthesized compounds undergo in vitro biological assays to determine their actual inhibitory activity and validate the computational predictions. nih.govmdpi.com

Iterative Optimization: The experimental results, including SAR data, are fed back into the computational models. nih.gov This information helps to refine the models and guide the design of a new, optimized generation of analogues with improved properties. This cycle of design, synthesis, and testing is repeated to develop a lead compound.

This synergy is evident in numerous studies. For example, a consensus virtual screening approach successfully identified aminopyrimidine derivatives as potential inhibitors of flavivirus proteases, which were subsequently validated experimentally. nih.gov Similarly, in silico studies have been instrumental in identifying novel aminopyrimidine derivatives as potential anticancer agents against targets like CDK-2 and CDK-8, guiding their synthesis and subsequent evaluation. rubatosis.orgdergipark.org.tr This powerful combination of computational foresight and experimental validation is essential for navigating the complexities of modern drug discovery. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-(N-(4-Methoxybenzyl))aminopyrimidine, and how can reaction conditions be standardized?

The synthesis typically involves multi-step protocols, starting with coupling reactions between 4-methoxybenzylamine and functionalized pyrimidine precursors. Key reagents include HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF solvent at 0–25°C to facilitate amide bond formation . Purity optimization (≥95%) requires HPLC monitoring with reverse-phase C18 columns and gradient elution (e.g., 10–90% acetonitrile in water) . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolation.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural integrity, with methoxybenzyl protons resonating at δ 3.8–4.2 ppm and pyrimidine ring protons at δ 6.5–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Electrospray ionization (ESI) in positive mode validates molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₄N₄O: 255.1142) .
  • X-ray Crystallography : Single-crystal diffraction (at 103 K) resolves bond angles and torsional strain, critical for understanding steric effects of the 4-methoxybenzyl group .

Q. How can researchers address solubility and stability challenges in biological assays?

The compound’s limited aqueous solubility (logP ~2.5) necessitates DMSO stock solutions (10 mM) diluted in PBS (final DMSO ≤0.1%). Stability studies (pH 7.4, 37°C) over 24–72 hours should use LC-MS to detect degradation products like hydrolyzed pyrimidine rings . For in vitro assays, co-solvents like cyclodextrin derivatives can enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line-specific metabolic profiles. To validate target engagement:

  • Perform dose-response curves (0.1–100 μM) with positive controls (e.g., staurosporine for kinases).
  • Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for enzymes like MDM2, where the compound’s IC₅₀ may vary due to competing p53 interactions .
  • Cross-validate results using gene knockout models (e.g., CRISPR-Cas9 MDM2-deficient cells) to confirm mechanism-specific effects .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Electron-Withdrawing Groups : Introducing trifluoromethyl (-CF₃) at the pyrimidine C5 position increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) and lipophilicity (clogP +0.7) .
  • Methoxy Position : Para-substitution on the benzyl group (vs. ortho/meta) optimizes steric compatibility with hydrophobic enzyme pockets, as shown in docking simulations (Glide SP score ≤ −8.5 kcal/mol) .
  • Amine Substitution : Replacing the benzylamine with morpholine sulfonamide improves solubility (logS −3.2 → −2.5) but reduces kinase selectivity .

Q. What methodologies validate target specificity in complex biological systems?

  • Chemical Proteomics : Use biotinylated analogs of the compound for pull-down assays coupled with LC-MS/MS to identify off-target proteins in cancer cell lysates .
  • Kinome Screening : Profile against panels of 468 kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity scores (% inhibition at 1 μM) .
  • In Silico Toxicology : Predict hepatotoxicity using ADMET predictors (e.g., SwissADME) based on structural alerts like reactive Michael acceptors .

Q. How can researchers optimize crystallization for X-ray studies of co-crystallized protein-ligand complexes?

  • Protein Preparation : Use His-tagged recombinant proteins (e.g., MDM2) purified via Ni-NTA affinity chromatography.
  • Crystallization Conditions : Screen with 20% PEG 3350, 0.2 M ammonium citrate tribasic (pH 7.0), and 5 mM ligand at 18°C. Soak crystals for 24–48 hours .
  • Data Collection : Synchrotron radiation (λ = 0.978 Å) resolves electron density maps (2.0 Å resolution) to confirm ligand binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.